molecular formula C21H19ClFNO4S B14751484 S-Laropiprant

S-Laropiprant

Cat. No.: B14751484
M. Wt: 435.9 g/mol
InChI Key: NXFFJDQHYLNEJK-ZDUSSCGKSA-N
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Description

S-Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype DP1. It was primarily developed to reduce the facial flushing caused by niacin, a medication used to lower cholesterol levels. This compound itself does not have cholesterol-lowering effects but is used in combination with niacin to mitigate its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Laropiprant involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-Laropiprant undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

S-Laropiprant exerts its effects by selectively antagonizing the DP1 receptor, which is activated by prostaglandin D2. By blocking this receptor, this compound prevents the vasodilation and increased blood flow that lead to facial flushing. This mechanism involves the inhibition of G protein-coupled receptor signaling pathways, reducing the production of cyclic AMP and subsequent vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for the DP1 receptor and its ability to effectively reduce niacin-induced flushing without affecting the cholesterol-lowering effects of niacin. This makes it a valuable adjunct in the treatment of dyslipidemia .

Properties

Molecular Formula

C21H19ClFNO4S

Molecular Weight

435.9 g/mol

IUPAC Name

2-[(3S)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m0/s1

InChI Key

NXFFJDQHYLNEJK-ZDUSSCGKSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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